molecular formula C25H34O8 B10853125 salvinorin B isopropoxymethyl ether

salvinorin B isopropoxymethyl ether

Cat. No.: B10853125
M. Wt: 462.5 g/mol
InChI Key: FRUCKVROBALDJE-BYDLNXCSSA-N
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Description

Salvinorin B isopropoxymethyl ether (IBOM-SB) is a semi-synthetic derivative of salvinorin B (SB), the inactive metabolite of salvinorin A (SA), a potent κ-opioid receptor (KOR) agonist isolated from Salvia divinorum. These derivatives are synthesized by replacing the labile C-2 acetate group of SA with metabolically stable ether moieties, enhancing both potency and stability .

Key structural modifications in these derivatives involve alkoxyalkyl ethers at the C-2 position, which reduce susceptibility to esterase-mediated hydrolysis. For example, EOM-SB and MOM-SB exhibit subnanomolar KOR affinity and prolonged in vivo activity compared to SA .

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-(propan-2-yloxymethoxy)-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C25H34O8/c1-14(2)31-13-32-18-10-17(22(27)29-5)24(3)8-6-16-23(28)33-19(15-7-9-30-12-15)11-25(16,4)21(24)20(18)26/h7,9,12,14,16-19,21H,6,8,10-11,13H2,1-5H3/t16-,17-,18-,19-,21-,24-,25-/m0/s1

InChI Key

FRUCKVROBALDJE-BYDLNXCSSA-N

Isomeric SMILES

CC(C)OCO[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC

Canonical SMILES

CC(C)OCOC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Salvinorin B isopropoxymethyl ether is synthesized from salvinorin B, which is itself derived from salvinorin A. The synthesis involves the protection of the hydroxyl group at the C-2 position of salvinorin B with an isopropoxymethyl group. This protection is typically achieved using isopropoxymethyl chloride in the presence of a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis of salvinorin B followed by its conversion to the isopropoxymethyl ether derivative. This process would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Salvinorin B isopropoxymethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a variety of functional groups, depending on the alkyl halide used .

Mechanism of Action

Salvinorin B isopropoxymethyl ether exerts its effects primarily through agonism of the kappa-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, reduces cyclic AMP levels, and modulates ion channel activity. These actions result in analgesic, anti-inflammatory, and mood-altering effects .

Comparison with Similar Compounds

Pharmacological Comparisons

Receptor Affinity and Potency :

  • EOM-SB : Demonstrates the highest KOR affinity (Kᵢ = 0.32 nM) and potency (EC₅₀ = 0.14 nM) among SA derivatives, surpassing SA (Kᵢ = 1.0 nM, EC₅₀ = 1.0 nM) .
  • MOM-SB : Slightly less potent than EOM-SB (Kᵢ = 0.45 nM, EC₅₀ = 0.2 nM) but still more potent than SA .
  • IBOM-SB : Expected to show reduced potency due to steric hindrance from the isopropyl group, analogous to bulkier derivatives like benzyloxymethyl ether (BOM-SB, Kᵢ = 72 nM) .

Table 2: Pharmacological Profiles

Compound KOR Kᵢ (nM) KOR EC₅₀ (nM) Selectivity Over MOR/DOR
SA 1.0 1.0 >1000-fold
EOM-SB 0.32 0.14 >1000-fold
MOM-SB 0.45 0.2 >1000-fold
BOM-SB 72 72 Not reported

Pharmacokinetic and Metabolic Stability

  • EOM-SB: Exhibits high metabolic stability in plasma but rapid brain clearance (~5–10 minutes) after intravenous (IV) administration. Slower absorption via intraperitoneal (IP) routes prolongs duration .
  • MOM-SB : Similar pharmacokinetics to EOM-SB, with rapid brain entry and exit. Increased plasma protein binding reduces free drug availability compared to EOM-SB .

Table 3: Pharmacokinetic Properties

Compound Metabolic Stability Plasma Half-Life (IV) Brain Clearance (IV) Duration (IP)
SA Low <5 min <10 min Short
EOM-SB High ~15 min ~10 min Moderate
MOM-SB High ~20 min ~10 min Moderate

Therapeutic Potential

  • EOM-SB : Shows promise in preclinical models of multiple sclerosis (MS), promoting remyelination via KOR activation . It also attenuates cocaine-seeking behavior with minimal side effects .
  • MOM-SB : Demonstrates anti-addiction properties, reducing cocaine consumption in rodents .

Limitations and Contradictions

  • Despite high metabolic stability, EOM-SB and MOM-SB exhibit rapid brain clearance when administered IV, suggesting active transport mechanisms limit CNS retention .
  • Bulkier derivatives (e.g., BOM-SB) show reduced potency, highlighting the sensitivity of KOR to steric effects .

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